- Highly Efficient and Catalytic Conversion of Aldoximes to NitrilesOrganic Letters, 2001, 3(26), 4209-4211,
Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Nome do Produto:Benzaldoxime
Benzaldoxime Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzaldoxime
- Benzaldehyde oxime
- Benzaldoxime, predominantly (E)-isomer
- Benzaldehyde, oxime
- (E)-Benzaldehyde oxime
- (Z)-Benzaldehyde oxime
- alpha-Benzaldoxime
- BENZALDEHYDEOXIME
- Benzaldehyde, oxime, (E)-
- (E)-N-(phenylmethylidene)hydroxylamine
- Z-Benzaldoxime
- syn-Benzaldoxime
- syn-Benzaldehyde oxime
- benzaldoxim
- Benzyldoxime
- VTWKXBJHBHYJBI-VURMDHGXSA-N
- VTWKXBJHBHYJBI-SOFGYWHQSA-N
- e-phenylnitrone
- alpha-Benzonoxime
- trans-Benzaldoxime
- Benz-anti-aldoxim
- Benzaldehyde oxime (ACI)
- Benzaloxime
- Benzoxime
- NSC 68362
- α-Benzaldoxime
- α-Benzyl monoxime
- (NE)-N-benzylidenehydroxylamine
- SCHEMBL220641
- AKOS025310893
- W-100245
- MFCD00002119
- AI3-10574
- Benzaldoxime, (E)-
- 622-31-1
- 622-32-2
- EINECS 213-261-2
- UNII-TBP7JJ5HTH
- B0011
- 932-90-1
- TBP7JJ5HTH
- DTXSID201031547
- (E)-Benzaldoxime
- CHEMBL135583
- (E)-N-benzylidene-hydroxylamine
- n-(phenylmethylidene)hydroxylamine
- NSC68362
- CS-0034180
- syn-Benzaldoxime, purum, >=97.0% (GC)
- benzaldoxime,predominantly(e)-isomer
- LS-13270
- NSC-68362
- TRANS-BENZALDEHYDE OXIME
- AKOS000280503
- PS-5120
- BENZALDEHYDE, OXIME, (C(E))-
- EN300-06119
- (Z)-Benzaldehyde-oxime
-
- MDL: MFCD00002119
- Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
- Chave InChI: VTWKXBJHBHYJBI-UHFFFAOYSA-N
- SMILES: ON=CC1C=CC=CC=1
- BRN: 774138
Propriedades Computadas
- Massa Exacta: 121.05300
- Massa monoisotópica: 121.052764
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 95.1
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.9
- Contagem de Tautomeros: 2
- Superfície polar topológica: 32.6
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1,11 g/cm3
- Ponto de Fusão: 30-33 ºC
- Ponto de ebulição: 200°C at 760 mmHg
- Ponto de Flash: 108 ºC
- Índice de Refracção: 1.59-1.592
- Solubilidade: methanol: 0.1 g/mL, clear
- Coeficiente de partição da água: Slightly soluble in water. Soluble in ethanol and ether.
- PSA: 32.59000
- LogP: 1.49470
- Solubilidade: Not determined
- FEMA: 3184
Benzaldoxime Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H312-H315-H319-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- WGK Alemanha:3
- Código da categoria de perigo: R36/37/38
- Instrução de Segurança: S26-S36-S24/25
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Condição de armazenamento:Inert atmosphere,2-8°C(BD115378)
- Frases de Risco:R36/37/38
Benzaldoxime Dados aduaneiros
- CÓDIGO SH:29280090
- Dados aduaneiros:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Benzaldoxime Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB112116-25 g |
Benzaldoxime, predominantly (E)-isomer, 98%; . |
932-90-1 | 98% | 25 g |
€42.00 | 2023-07-20 | |
TRC | B183755-25g |
Benzaldoxime |
932-90-1 | 25g |
$ 253.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |
Benzaldoxime |
932-90-1 | 95% | 25g |
¥121.0 | 2022-10-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |
Benzaldoxime, predominantly (E)-isomer, 98% |
932-90-1 | 98% | 100g |
¥914.00 | 2023-03-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 25g |
¥180.00 | 2022-09-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |
Benzaldoxime |
932-90-1 | 97% | 25g |
289.00 | 2021-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 100g |
¥466.00 | 2022-09-02 | |
TRC | B183755-1g |
Benzaldoxime |
932-90-1 | 1g |
$ 75.00 | 2023-04-19 | ||
TRC | B183755-10g |
Benzaldoxime |
932-90-1 | 10g |
$ 155.00 | 2023-04-19 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |
Benzaldoxime |
932-90-1 | 97% | 1g |
0.00 | 2022-04-26 |
Benzaldoxime Método de produção
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt
1.2 Reagents: Tempo ; 0.5 h, rt
1.2 Reagents: Tempo ; 0.5 h, rt
Referência
- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime EthersHelvetica Chimica Acta, 2012, 95(10), 1758-1772,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt
1.2 5 min, rt; 15 min, rt
1.2 5 min, rt; 15 min, rt
Referência
- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo modelOrganic & Biomolecular Chemistry, 2013, 11(3), 407-411,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
1.2 < 0 °C; 2 h, cooled
Referência
- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized
1.2 1 h, rt
1.2 1 h, rt
Referência
- Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarinsEuropean Journal of Medicinal Chemistry, 2016, 123, 90-104,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Methanol , Water ; rt; overnight, rt
Referência
- Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label PeptidesOrganic Letters, 2017, 19(12), 3179-3182,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized
1.2 20 °C; 1 h, rt
1.2 20 °C; 1 h, rt
Referência
- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of ProdrugsEuropean Journal of Organic Chemistry, 2014, 2014(9), 1961-1975,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C
Referência
- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypesBulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
Referência
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed RegioselectivityOrganic Letters, 2021, 23(7), 2431-2436,
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recoveryChemSusChem, 2009, 2(3), 248-254,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt
Referência
- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketonesEuropean Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Benzaldoxime Raw materials
Benzaldoxime Preparation Products
Benzaldoxime Literatura Relacionada
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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